2-Cyano-2-ethylbutanoic acid

Catalog No.
S3255291
CAS No.
4386-07-6
M.F
C7H11NO2
M. Wt
141.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyano-2-ethylbutanoic acid

CAS Number

4386-07-6

Product Name

2-Cyano-2-ethylbutanoic acid

IUPAC Name

2-cyano-2-ethylbutanoic acid

Molecular Formula

C7H11NO2

Molecular Weight

141.17

InChI

InChI=1S/C7H11NO2/c1-3-7(4-2,5-8)6(9)10/h3-4H2,1-2H3,(H,9,10)

InChI Key

UXZGCSZDLSBANM-UHFFFAOYSA-N

SMILES

CCC(CC)(C#N)C(=O)O

Solubility

not available

2-Cyano-2-ethylbutanoic acid, a compound with the molecular formula C9H15NO2C_9H_{15}NO_2, is characterized by the presence of a cyano group (CN-C\equiv N) attached to the second carbon of an ethylbutanoic acid structure. This compound is notable for its unique structural features, which influence its chemical behavior and potential applications in various fields, including organic synthesis and pharmaceuticals.

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The cyano group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
  • Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
  • Hydrolysis: The cyano group can be hydrolyzed to form corresponding carboxylic acids or amides when treated with water and acid or base.

Research on the biological activity of 2-cyano-2-ethylbutanoic acid is limited, but compounds with similar structures often exhibit significant pharmacological properties. The presence of the cyano group may impart specific biological activities, such as antimicrobial or anticancer effects, although specific studies on this compound are necessary to confirm such activities.

The synthesis of 2-cyano-2-ethylbutanoic acid typically involves several methods:

  • Cyanation of Ethyl Butanoate: Ethyl butanoate can be treated with a cyanating agent like sodium cyanide in the presence of an acid catalyst to introduce the cyano group.
  • Michael Addition: The compound can also be synthesized through a Michael addition reaction involving ethyl acrylate and a suitable cyanide donor under basic conditions.

2-Cyano-2-ethylbutanoic acid has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Polymer Chemistry: Due to its reactive functional groups, it can be used in the production of polymers and copolymers.
  • Biochemical Research: Its derivatives may be explored for their potential biological activities.

Interaction studies involving 2-cyano-2-ethylbutanoic acid focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and biological systems. Specific studies need to be conducted to elucidate its interactions with enzymes or receptors if it is considered for pharmaceutical applications.

Several compounds share structural similarities with 2-cyano-2-ethylbutanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Ethylbutyric AcidC6H12O2C_6H_{12}O_2Lacks cyano group; simpler structure
Ethyl 2-cyanoacetateC6H9NO2C_6H_9NO_2Similar cyano functionality; different alkyl chain
4-Cyano-4-methylpentanoic AcidC8H13NO2C_8H_{13}NO_2Different carbon chain length; similar reactivity

Uniqueness

The uniqueness of 2-cyano-2-ethylbutanoic acid lies in its combination of both a cyano group and an ethyl substituent on the butanoic acid backbone. This configuration provides distinctive steric and electronic properties that influence its reactivity compared to other similar compounds, making it a valuable intermediate in synthetic chemistry.

XLogP3

1.3

Dates

Modify: 2023-08-19

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